molecular formula C15H10N2O B12551814 2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate CAS No. 143660-82-6

2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate

Cat. No.: B12551814
CAS No.: 143660-82-6
M. Wt: 234.25 g/mol
InChI Key: SJUVRTZZWIEYKR-UHFFFAOYSA-N
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Description

2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate is a unique organic compound characterized by its diazonium and fluorenyl groups

Preparation Methods

The synthesis of 2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate typically involves the diazotization of 1-(9H-fluoren-9-yl)ethanone. The process begins with the formation of the corresponding hydrazone, followed by oxidation to yield the diazonium salt. The reaction conditions often include the use of solvents such as tetrahydrofuran or 1,4-dioxane, and the presence of a base catalyst can expedite the reaction .

Chemical Reactions Analysis

2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium hydroxide and nucleophiles such as amines and phenols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate involves its ability to form reactive intermediates, such as carbocations and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, making the compound useful in synthetic chemistry .

Properties

CAS No.

143660-82-6

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

2-diazo-1-(9H-fluoren-9-yl)ethanone

InChI

InChI=1S/C15H10N2O/c16-17-9-14(18)15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-9,15H

InChI Key

SJUVRTZZWIEYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)C=[N+]=[N-]

Origin of Product

United States

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